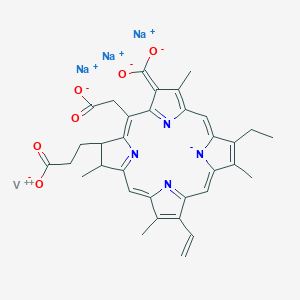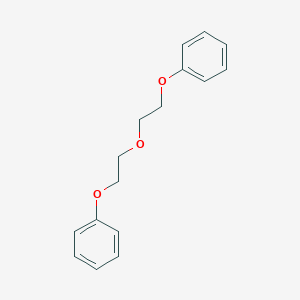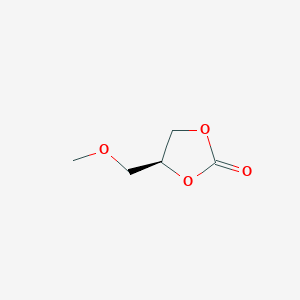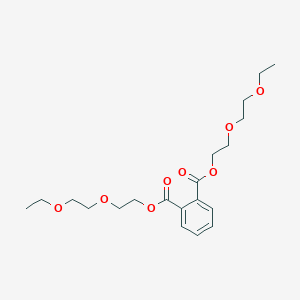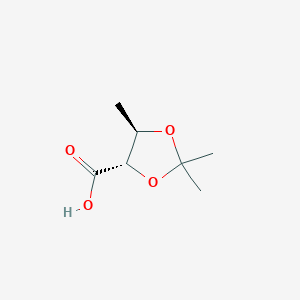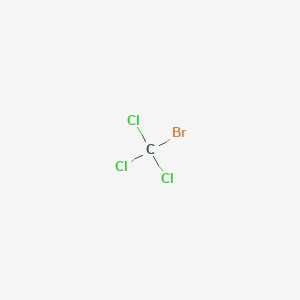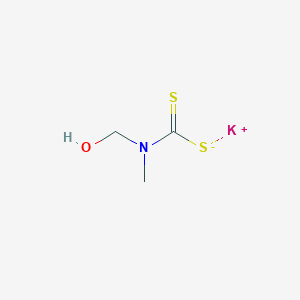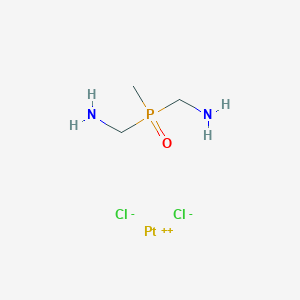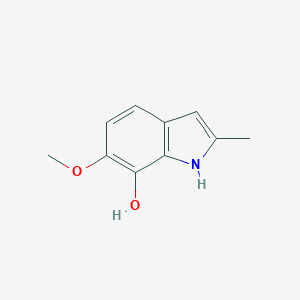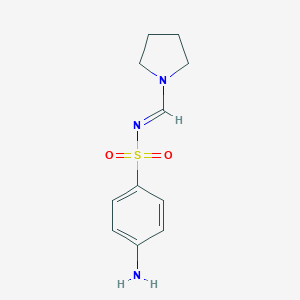
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine, also known as PMSMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. PMSMP is a sulfonamide-based compound that possesses antibacterial, antifungal, and antiviral properties.
Mécanisme D'action
The mechanism of action of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine involves the inhibition of bacterial cell wall synthesis by interfering with the biosynthesis of peptidoglycan. 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine binds to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, an essential nutrient for bacterial growth. By inhibiting this enzyme, 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine prevents the synthesis of folic acid, leading to bacterial cell death.
Biochemical and Physiological Effects
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has been shown to have low toxicity and good bioavailability. It is rapidly absorbed into the bloodstream and distributed throughout the body. 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has been found to have a half-life of approximately 3 hours, and it is primarily eliminated through renal excretion.
Avantages Et Limitations Des Expériences En Laboratoire
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has several advantages for use in lab experiments. It has a broad spectrum of activity against various microorganisms, making it a useful tool for studying the mechanisms of bacterial, fungal, and viral infections. 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine is also relatively easy to synthesize, making it readily available for research purposes. However, 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has some limitations, including its potential to cause allergic reactions in some individuals and its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine. One area of interest is the development of new formulations of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine that can increase its solubility in water and improve its pharmacokinetic properties. Another direction is the investigation of the potential of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine as a treatment for viral infections, such as hepatitis B and HIV. Additionally, there is potential for 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine to be used in combination with other antibiotics to enhance their efficacy against antibiotic-resistant bacteria. Overall, 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine represents a promising avenue for research in the field of medicine, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine can be synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with formaldehyde and pyrrolidine. The reaction results in the formation of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine, which can be purified through recrystallization.
Applications De Recherche Scientifique
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has been extensively studied for its potential applications in the field of medicine. It has been found to possess antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including antibiotic-resistant strains. 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has also shown antifungal activity against various fungal species, including Candida albicans. Moreover, 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has been demonstrated to have antiviral activity against the hepatitis B virus.
Propriétés
Numéro CAS |
126826-65-1 |
|---|---|
Nom du produit |
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine |
Formule moléculaire |
C11H15N3O2S |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
(NE)-4-amino-N-(pyrrolidin-1-ylmethylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H15N3O2S/c12-10-3-5-11(6-4-10)17(15,16)13-9-14-7-1-2-8-14/h3-6,9H,1-2,7-8,12H2/b13-9+ |
Clé InChI |
DBQKBULROPCQIC-UHFFFAOYSA-N |
SMILES isomérique |
C1CCN(C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)N |
SMILES |
C1CCN(C1)C=NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES canonique |
C1CCN(C1)C=NS(=O)(=O)C2=CC=C(C=C2)N |
Synonymes |
(NE)-4-amino-N-(pyrrolidin-1-ylmethylidene)benzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





